
Irinotécan désethylique
Vue d'ensemble
Description
11-Desethyl Irinotecan is a derivative of irinotecan, a well-known chemotherapeutic agent. It is a camptothecin analog and one of the metabolites of irinotecan. This compound has shown promise in cancer research due to its potential efficacy in inhibiting tumor growth .
Applications De Recherche Scientifique
11-Desethyl Irinotecan has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding cell biology.
Medicine: Investigated for its potential use in cancer therapy, particularly in understanding the metabolism and efficacy of irinotecan.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
11-Desethyl Irinotecan, also known as Irinotecan, primarily targets DNA topoisomerase I , an essential enzyme that relaxes supercoiled DNA during replication and transcription . This enzyme plays a crucial role in DNA replication, transcription, and repair .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Biochemical Pathways
The metabolic pathways of Irinotecan involve esterase-mediated formation of the active metabolite SN-38 and its subsequent conversion to a glucuronide derivative (SN-38G) by UGT1A1 and 1A7 isoforms . Irinotecan can also undergo CYP3A4-mediated oxidative metabolism to form several pharmacologically inactive oxidation products .
Pharmacokinetics
Irinotecan’s pharmacokinetics are complex and subject to extensive metabolic conversion by various enzyme systems . The elimination routes of Irinotecan depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Desethyl Irinotecan typically involves the modification of irinotecan. One common method includes the removal of the ethyl group from irinotecan to produce 11-Desethyl Irinotecan. This process can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps .
Industrial Production Methods: Industrial production of 11-Desethyl Irinotecan follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Desethyl Irinotecan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Comparaison Avec Des Composés Similaires
Irinotecan: The parent compound from which 11-Desethyl Irinotecan is derived. It is widely used in chemotherapy.
SN-38: The active metabolite of irinotecan, known for its potent anticancer activity.
Camptothecin: The natural compound from which both irinotecan and 11-Desethyl Irinotecan are derived.
Uniqueness: 11-Desethyl Irinotecan is unique due to its specific metabolic pathway and potential for reduced side effects compared to irinotecan. Its distinct chemical structure allows for different interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Activité Biologique
11-Desethyl Irinotecan, an active metabolite of irinotecan (CPT-11), is a camptothecin analog that exhibits significant biological activity, particularly in the context of cancer treatment. This compound has garnered attention due to its enhanced cytotoxic properties compared to its parent drug, making it a focal point in ongoing cancer research.
The primary mechanism of action for 11-Desethyl Irinotecan is its role as a topoisomerase I inhibitor . It binds to the topoisomerase I-DNA complex, preventing the religation of DNA strands after they have been cleaved, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells . This mechanism is crucial for its anticancer efficacy, particularly against solid tumors such as colorectal and lung cancers.
Comparison of Activity
The biological activity of 11-Desethyl Irinotecan can be compared with irinotecan and its other metabolites:
Compound | Activity Level (relative to Irinotecan) | Mechanism of Action |
---|---|---|
Irinotecan | 1x | Topoisomerase I inhibition |
11-Desethyl Irinotecan | 100-1000x | Topoisomerase I inhibition |
SN-38 | 100-1000x | Topoisomerase I inhibition |
Note : SN-38 is significantly more potent than both irinotecan and 11-desethyl irinotecan, which highlights the importance of metabolic conversion in enhancing therapeutic efficacy .
Absorption and Distribution
11-Desethyl Irinotecan is rapidly absorbed following administration. The pharmacokinetics are characterized by high interindividual variability, influenced by genetic factors affecting enzyme activity involved in drug metabolism. The compound's distribution shows a high volume of distribution, indicating extensive tissue uptake .
Metabolism
The metabolism of 11-Desethyl Irinotecan primarily occurs in the liver through carboxylesterases, which convert it into SN-38, the active form responsible for most of the cytotoxic effects. Moreover, it undergoes further glucuronidation to form inactive metabolites .
Excretion
Excretion occurs mainly via biliary and urinary pathways. Approximately 25% of irinotecan is excreted unchanged in bile, while only about 1% is excreted as SN-38. This highlights the importance of liver function in determining drug clearance and potential toxicity .
Clinical Studies and Case Reports
Numerous clinical studies have evaluated the efficacy and safety profile of irinotecan and its metabolites, including 11-desethyl irinotecan. For instance:
- Colorectal Cancer Treatment : A study demonstrated that patients treated with irinotecan showed improved outcomes when the treatment was individualized based on UGT1A1 genotype, which affects metabolism and toxicity profiles .
- Combination Therapies : Research has indicated that combining 11-desethyl irinotecan with other chemotherapeutic agents can enhance overall efficacy while potentially mitigating dose-limiting toxicities associated with standard treatments .
- Resistance Mechanisms : Investigations into intratumoral carboxylesterase (CES) activity revealed that enhancing CES could improve the activation of irinotecan at tumor sites, suggesting a potential strategy for overcoming resistance to therapy .
Propriétés
IUPAC Name |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O6/c1-2-31(39)24-16-26-27-20(17-35(26)28(36)23(24)18-40-29(31)37)14-19-15-22(6-7-25(19)32-27)41-30(38)34-12-8-21(9-13-34)33-10-4-3-5-11-33/h6-7,14-16,21,39H,2-5,8-13,17-18H2,1H3/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUHLYXWIVQRQ-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103816-16-6 | |
Record name | 7-Desethyl irinotecan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103816166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-DESETHYL IRINOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHM7B5DOV5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.